Dimethyl (4-(trifluoromethyl)phenyl)boronate
Description
Dimethyl (4-(trifluoromethyl)phenyl)boronate is an organoboron compound characterized by a boronate ester group (B–O bonds) attached to a phenyl ring substituted with a trifluoromethyl (–CF₃) group at the para position. This compound is notable for its electron-withdrawing trifluoromethyl substituent, which significantly influences its electronic, steric, and chemical properties. Boronate esters are widely used in organic synthesis, sensing applications, and materials science due to their reversible covalent binding with diols and pH-responsive behavior . The –CF₃ group enhances stability under harsh conditions (e.g., photostability in fluorescence sensors) and modifies reactivity in catalytic and electrochemical systems .
Properties
CAS No. |
873066-23-0 |
|---|---|
Molecular Formula |
C9H10BF3O2 |
Molecular Weight |
217.98 g/mol |
IUPAC Name |
dimethoxy-[4-(trifluoromethyl)phenyl]borane |
InChI |
InChI=1S/C9H10BF3O2/c1-14-10(15-2)8-5-3-7(4-6-8)9(11,12)13/h3-6H,1-2H3 |
InChI Key |
FXAFJCWFFVNRLQ-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC=C(C=C1)C(F)(F)F)(OC)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Dimethyl (4-(trifluoromethyl)phenyl)boronate can be synthesized through several methods. One common approach involves the reaction of 4-(trifluoromethyl)phenylboronic acid with dimethyl sulfate in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like tetrahydrofuran (THF) at room temperature .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale batch reactions. The process may include the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
Dimethyl (4-(trifluoromethyl)phenyl)boronate undergoes various chemical reactions, including:
Suzuki–Miyaura Coupling: This reaction involves the coupling of the boronate compound with aryl or vinyl halides in the presence of a palladium catalyst.
Oxidation: The boronate group can be oxidized to form the corresponding phenol derivative.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki–Miyaura coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Bases: Potassium carbonate is commonly used in the synthesis of the compound.
Major Products Formed
Biaryl Compounds: Formed through Suzuki–Miyaura coupling.
Phenol Derivatives: Formed through oxidation reactions.
Scientific Research Applications
Dimethyl (4-(trifluoromethyl)phenyl)boronate has a wide range of applications in scientific research:
Organic Synthesis: Used as a reagent in the synthesis of complex organic molecules.
Medicinal Chemistry: Employed in the development of pharmaceuticals, particularly in the synthesis of drug candidates with improved pharmacokinetic properties.
Material Science: Utilized in the preparation of advanced materials, including polymers and electronic devices.
Biological Studies: Investigated for its potential use in biological assays and as a probe for studying enzyme mechanisms.
Mechanism of Action
The mechanism of action of dimethyl (4-(trifluoromethyl)phenyl)boronate in Suzuki–Miyaura coupling involves several key steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.
Transmetalation: The boronate compound transfers its aryl group to the palladium complex.
Reductive Elimination: The palladium complex undergoes reductive elimination, forming the coupled product and regenerating the palladium catalyst.
Comparison with Similar Compounds
Comparison with Similar Boronate Compounds
The following analysis compares dimethyl (4-(trifluoromethyl)phenyl)boronate with structurally related boronate esters, focusing on substituent effects, physicochemical properties, and functional performance.
Substituent Effects on Electronic and Steric Properties
Sensing and Fluorescence
- 4-(Trifluoromethyl)phenyl: Demonstrated superior performance in hydrogen peroxide (H₂O₂) detection via fluorescence "turn-on" mechanisms. The –CF₃ group stabilizes phenoxide anions, enabling selective excitation with a detection limit of ≈2.5 ppb in 60 seconds. This substituent also improves photostability compared to 2,4-difluorophenyl analogs .
- 4-Methoxyphenyl: Lower sensitivity due to electron-donating effects, which reduce phenoxide anion stability .
Herbicidal Activity
- 4-(Trifluoromethyl)phenyl: Exhibits moderate herbicidal activity against Brassica napus (rape) but weak activity against Echinochloa crus-galli (barnyard grass) .
- 4-Chlorophenyl : Comparable activity to –CF₃ derivatives but with slightly reduced efficacy due to lower steric and electronic effects .
Gelation and Self-Assembly
- 4-(Trifluoromethyl)phenyl : Poor gelation in solvents like cyclohexane, even at high concentrations (>20 mg/mL). The –CF₃ group disrupts intermolecular interactions critical for self-assembly .
- 4-Methoxyphenyl : Forms stable gels in toluene and ethyl myristate at low concentrations (3 mg/mL), attributed to enhanced π-π stacking from electron-donating groups .
Electrochemical Performance
- 4-(Trifluoromethyl)phenyl: Not directly studied in electrolytes, but analogous fluorinated boronates (e.g., cyclic boronates with –CF₃) significantly enhance LiF solubility in dimethoxyethane (DME) by stabilizing anion complexes via electron-withdrawing effects .
- Pentafluorophenyl : Cyclic boronates with this substituent achieve ionic conductivities up to 9.54 × 10⁻³ S/cm in DME due to reduced steric hindrance .
Stability and Reactivity
- Reaction with Peroxynitrite (ONOO⁻): The trifluoromethyl group may influence radical formation pathways.
Biological Activity
Dimethyl (4-(trifluoromethyl)phenyl)boronate is a compound of significant interest in medicinal chemistry due to its unique structural features and biological activities. This article reviews its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Structural Overview
This compound is characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a boronate moiety. This configuration influences its chemical reactivity and biological interactions.
| Property | Description |
|---|---|
| Molecular Formula | C9H10B F3O2 |
| Molecular Weight | 223.98 g/mol |
| Functional Groups | Boronate, Trifluoromethyl |
| Solubility | Soluble in organic solvents |
The biological activity of this compound primarily involves its interaction with various biological macromolecules. It has been shown to act as an inhibitor of specific enzymes, which can lead to therapeutic applications in treating diseases such as cancer and bacterial infections.
Enzyme Inhibition
Recent studies have demonstrated that compounds similar to this compound exhibit inhibitory effects on enzymes relevant to disease pathways. For instance, research indicates that certain boron-containing compounds can inhibit proteasome activity, which is crucial for cellular regulation and apoptosis in cancer cells .
Therapeutic Applications
The unique properties of this compound suggest several potential therapeutic applications:
- Anticancer Activity : Studies have indicated that boronates can induce apoptosis in cancer cells by disrupting proteasomal function .
- Antibacterial Properties : Some derivatives have shown effectiveness against methicillin-resistant Staphylococcus aureus (MRSA), indicating potential for developing new antibiotics .
- Neuroprotective Effects : Compounds with similar structures have been explored for their ability to inhibit acetylcholinesterase (AChE), potentially offering benefits in neurodegenerative diseases like Alzheimer's .
Case Studies
- Anticancer Activity : A study evaluated the anticancer effects of a boronate compound similar to this compound on various cancer cell lines. The compound demonstrated significant cytotoxicity with an IC50 value of 0.54 μM against breast cancer cells, highlighting its potential as a lead compound for further development .
- Antibacterial Efficacy : In vitro assays revealed that derivatives of this compound exhibited notable antibacterial activity against MRSA strains, with minimum inhibitory concentrations (MICs) comparable to existing antibiotics .
- Neuroprotective Studies : Research focused on the inhibition of AChE by related compounds showed promising results, with some exhibiting IC50 values lower than 0.1 μM, suggesting potential applications in treating Alzheimer's disease .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
